molecular formula C4H2N3NaO2 B3040408 Sodium 1,2,4-triazine-3-carboxylate CAS No. 1980038-44-5

Sodium 1,2,4-triazine-3-carboxylate

Cat. No. B3040408
CAS RN: 1980038-44-5
M. Wt: 147.07
InChI Key: OBGLSDQBNXFPRZ-UHFFFAOYSA-M
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Description

Sodium 1,2,4-triazine-3-carboxylate is a chemical compound with the CAS Number: 1980038-44-5 . It is a solid substance at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis of 1,2,3-triazine derivatives, which are structurally similar to 1,2,4-triazine, has been reported . The process involves the use of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates under mildly basic conditions without the assistance of any transition metals or strong acid . Another method involves the deoxygenation of 1,2,3-triazine-4-carboxylate 1-oxides .


Chemical Reactions Analysis

1,2,3-Triazines and 1,2,3,5-tetrazines react rapidly, efficiently, and selectively with amidines to form pyrimidines/1,3,5-triazines . This reaction proceeds through an addition/N2 elimination/cyclization pathway .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Synthesis of Biologically Active Compounds

Sodium 1,2,4-triazine derivatives are used in the synthesis of various biologically active compounds. For instance, Mironovich and Shcherbinin (2014) demonstrated the synthesis of pyrazolo[5,1-с][1,2,4]triazine derivatives, which are known for their versatile pharmacological action (Mironovich & Shcherbinin, 2014).

2. Isotope-Labeling in Antidiabetic Research

In antidiabetic research, stable isotope labeling is a crucial technique. Shestakova et al. (2019) developed a method for introducing stable 13C and 15N isotopes into the structure of sodium salt of 4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylic acid diethyl ester, a potential antidiabetic compound (Shestakova et al., 2019).

3. Development of Zinc-Triazine Complexes for Biological Applications

Sodium 1,2,4-triazine derivatives also find application in the synthesis of zinc-triazine complexes. Abeydeera et al. (2018) synthesized Zn(II) complexes with a pyridyl triazine core, which are water-soluble and suitable for biological applications, particularly in serum distribution via albumins (Abeydeera, Perera, & Perera, 2018).

4. Research in Explosives Chemistry

The field of explosives chemistry also employs sodium 1,2,4-triazine derivatives. Snyder et al. (2017) investigated a triazolotriazine carbonitrile, which upon reaction with sodium azide forms a tetrazolyl triazolotriazine, a compound of interest in the development of insensitive high explosives (Snyder et al., 2017).

5. Application in Electrochemical Detection

In electrochemical detection, sodium 1,2,4-triazine derivatives are pivotal. Lin et al. (2021) designed hydrophilic N, O-rich carboxylated triazine-covalent organic frameworks for selective simultaneous electrochemical detection of chemicals with close oxidation potentials (Lin, Deng, He, Chen, & Hu, 2021).

Safety and Hazards

The safety information for Sodium 1,2,4-triazine-3-carboxylate includes a warning signal word and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

sodium;1,2,4-triazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2.Na/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLSDQBNXFPRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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